molecular formula C11H14N2O B151495 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole CAS No. 134295-89-9

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole

Cat. No. B151495
M. Wt: 190.24 g/mol
InChI Key: PEWXZZXSQIRFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole (HEMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEMB is a benzimidazole derivative that is synthesized through a multistep process and has shown promising results in various biological studies.

Mechanism Of Action

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to interact with DNA and RNA, potentially affecting gene expression.

Biochemical And Physiological Effects

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of NF-κB, a transcription factor involved in inflammation. Furthermore, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages And Limitations For Lab Experiments

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole.

Future Directions

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has shown promising results in various biological studies, and there are several future directions for research. One potential area of research is the use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in treating neurodegenerative diseases and other conditions. Furthermore, the mechanisms of action of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole need to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative that has shown promising results in various biological studies. Its synthesis method has been optimized to obtain high yields and purity levels. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It exerts its biological effects through multiple mechanisms of action and has various biochemical and physiological effects. While 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, it has several advantages for lab experiments. There are several future directions for research, including investigating the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds and in treating neurodegenerative diseases.

Scientific Research Applications

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

134295-89-9

Product Name

1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C11H14N2O/c1-8-5-10-11(6-9(8)2)13(3-4-14)7-12-10/h5-7,14H,3-4H2,1-2H3

InChI Key

PEWXZZXSQIRFCS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCO

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCO

synonyms

1H-Benzimidazole-1-ethanol,5,6-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.46 g amount of 5,6-dimethylbenzimidazole was dissolved in 50 ml of dry N,N-dimethylformamide, 0.96 g of NaH was added to the solution, and the mixture was stirred in an ice-water bath for 30 minutes. Then to the mixture was added dropwise 5 ml of ethylene chloride, the mixture was stirred at room temperature for 15 hours, and the reaction was further carried out for 24 hours while adding 0.78 g of NaH. The reaction was stopped by an addition of 50 ml of water, and the obtained reaction mixture was washed with n-hexane, diluted with water, adjusted to a pH of 2.5 with HCl, and then applied to an ion exchange column (Dowex 50 (hydrogen ion form)). An elution was effected successively with water, 30% ethanol, and ammoniacal 30% ethanol, and the fractions eluted with ammoniacal 30% ethanol were concentrated to dryness under a reduced pressure to give crude 1-(2-hydroxy-ethyl)-5,6-dimethylbenzimidazole. The conversion to this compound from 5,6-dimethylbenzimidazole was found to be 75% by an assay according to thin layer chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.78 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

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